molecular formula C12H11ClN2O2S B609699 Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate CAS No. 165682-93-9

Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate

Cat. No. B609699
M. Wt: 282.742
InChI Key: ULUBAPWNHROTEU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate is a chemical compound with the molecular formula C12H11ClN2O2S . It is related to the class of compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate has been synthesized and characterized in various studies. For example, it has been synthesized through reactions involving ethyl esters and anilide derivatives, yielding various thiazolecarboxylic acid derivatives (Dovlatyan et al., 2004). These synthetic routes often involve acylation, methylation, and subsequent reactions to produce derivatives with potential applications in medicinal chemistry.

Molecular Structure and Analysis

  • The molecular structure and analysis of similar compounds have been explored, providing insights into their stability and interaction properties. For instance, studies involving crystal and molecular structure analysis, Hirshfeld surface analysis, and antimicrobial activities offer a deeper understanding of the molecular interactions and potential applications of these compounds in pharmacology (Achutha et al., 2017).

Photophysical Properties

  • Investigations into the photophysical properties of ethyl thiazolecarboxylate derivatives have revealed insights into their absorptions and fluorescence characteristics. This includes studies on the photochemical reactions, absorptions due to π→π* transitions, and fluorescence possibly due to dual emission from different excited states (Amati et al., 2010). Such properties are significant for applications in photochemistry and materials science.

Antimicrobial and Fungicidal Activity

  • Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate derivatives have been studied for their antimicrobial activities. These studies have shown that certain derivatives exhibit activity against various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (Desai et al., 2007). The structure-activity relationships and synthesis of these compounds are crucial for understanding their efficacy and potential therapeutic applications.

Synthetic Modifications for Various Applications

  • The compound and its derivatives have undergone various synthetic modifications to enhance their properties and applications. These modifications include the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives and their evaluation for antimicrobial activities (Desai et al., 2019). The structural modifications and resulting activity profiles are significant for the development of new pharmacological agents.

Potential in Material Science and Dye Synthesis

  • Some studies have explored the use of similar thiazole derivatives in the synthesis of dyes and their application in material science. For example, the synthesis of novel thiophene-based dyes and their application on polyester fabrics, demonstrating antibacterial efficacy (Gafer & Abdel‐Latif, 2011). This indicates potential applications in the development of functional materials with antimicrobial properties.

properties

IUPAC Name

ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUBAPWNHROTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699845
Record name Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenylamino)-4-thiazolecarboxylate

CAS RN

165682-93-9
Record name Ethyl 2-[(4-chlorophenyl)amino]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165682-93-9
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Record name Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[(4-chlorophenyl)amino]-1,3-thiazole-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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